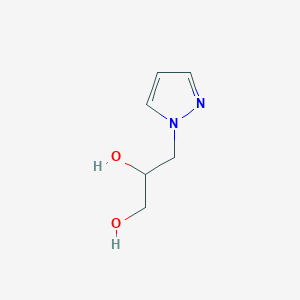

3-(1H-Pyrazol-1-yl)propane-1,2-diol

Description

3-(1H-Pyrazol-1-yl)propane-1,2-diol (CAS: 1040377-08-9) is a diol derivative featuring a pyrazole ring attached to a propane-1,2-diol backbone. Its molecular formula is C₆H₁₀N₂O₂, with a purity of 96% as per commercial sources .

Properties

IUPAC Name |

3-pyrazol-1-ylpropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTMREOTGDDMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)propane-1,2-diol typically involves the reaction of pyrazole with an appropriate diol precursor under controlled conditions. One common method involves the reaction of pyrazole with glycidol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is typically carried out at room temperature and requires careful control of reaction time and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(1H-Pyrazol-1-yl)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to 3-(1H-Pyrazol-1-yl)propane-1,2-diol have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties : Research has shown that pyrazole derivatives can effectively combat bacterial and fungal infections. Studies have demonstrated that these compounds inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans, highlighting their potential as new antimicrobial agents.

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Biological Studies

Enzyme Inhibition : 3-(1H-Pyrazol-1-yl)propane-1,2-diol is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases .

Receptor Modulation : The compound may also act as a modulator of various receptors, influencing neurotransmission and other physiological processes. This property is particularly relevant in the context of neuropharmacology where modulation of receptor activity can lead to therapeutic applications in treating neurological disorders .

Material Science

In addition to its biological applications, 3-(1H-Pyrazol-1-yl)propane-1,2-diol is being explored for its utility in developing new materials. Its chemical structure allows it to be used as a building block in synthesizing polymers and other materials with specific electronic or optical properties. This application is particularly promising in the fields of organic electronics and photonics .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazole derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyrazole derivatives showed that certain compounds exhibited potent activity against Escherichia coli and Fusarium solani. The study utilized disk diffusion methods to assess the efficacy of these compounds against various strains.

Case Study 3: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that 3-(1H-Pyrazol-1-yl)propane-1,2-diol acts by binding to the active site of target enzymes, thereby blocking substrate access and inhibiting catalytic activity.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azole-Substituted Diols

3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-Triazol-1-yl)propane-1,2-diol

- Synthesis : These analogs are synthesized via hydrolysis of 4-(azol-1-ylmethyl)-1,3-dioxolanes (yields >95%) or through the Wagner reaction of N-allylazoles . In contrast, 3-(1H-Pyrazol-1-yl)propane-1,2-diol’s synthesis is less documented but may involve glycidol-pyrazole reactions .

- Applications : Imidazole and triazole derivatives exhibit enhanced biological activity (e.g., antimicrobial, antifungal) due to their heterocyclic aromaticity, whereas pyrazole analogs are less studied in this context .

Levodropropizine [(S(-)-3-(4-Phenyl-piperazin-1-yl)-propane-1,2-diol)]

Aromatic and Aliphatic Ether-Substituted Diols

3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)

- Enantioseparation : 2-NPD achieves 99.5% enantiomeric excess (ee) using homochiral cages (PCC-60), highlighting its utility in chiral resolution .

- Contrast : The pyrazole analog’s enantioselectivity remains unstudied, but steric hindrance from the pyrazole ring may influence resolution efficiency.

3-(4-Methoxyphenoxy)propane-1,2-diol

Alkoxy-Substituted Diols (e.g., 3-(Hexyloxy)propane-1,2-diol)

Biological Activity

3-(1H-Pyrazol-1-yl)propane-1,2-diol, with the chemical formula C6H10N2O2 and CAS Number 98484-49-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C6H10N2O2

- Molar Mass: 142.16 g/mol

- Structural Features: The presence of the pyrazole ring contributes to its biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-(1H-Pyrazol-1-yl)propane-1,2-diol is attributed to its ability to interact with various biological targets. Studies have indicated that this compound exhibits:

- Antioxidant Activity: It can scavenge free radicals, which helps in reducing oxidative stress in cells.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Antioxidant Activity

A study demonstrated that 3-(1H-Pyrazol-1-yl)propane-1,2-diol significantly reduced oxidative stress markers in vitro. The compound was tested against various free radicals, showing a dose-dependent scavenging effect.

Anticancer Research

In a research project focusing on anticancer agents, 3-(1H-Pyrazol-1-yl)propane-1,2-diol was evaluated for its cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The results indicated:

| Cell Line | IC50 (nM) | Significance |

|---|---|---|

| MCF-7 | 15 ± 0.119 | p < 0.0001 compared to control |

| HepG2 | Data not provided | |

| HCT116 | Data not provided |

This suggests that the compound may be a potent candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Research has also indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could make it valuable in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.